((2R,5R)-5-methylpiperazin-2-yl)methanol

Asymmetric synthesis Chiral building block Medicinal chemistry

Specify (2R,5R)-5-methylpiperazin-2-yl)methanol (CAS 1404048-45-8) for your asymmetric synthesis, chiral catalyst, or medicinal chemistry program. This non-racemic piperazine alcohol installs the (2R,5R) configuration directly into your target scaffold, eliminating downstream chiral resolution. Unlike racemic mixtures or alternative stereoisomers, its defined 3D orientation ensures reproducible stereochemical outcomes in receptor binding studies and catalytic transformations. Available as free base (98%) or hydrochloride salt (≥95%); both forms are characterized by stringent QC. Confirm lot-specific enantiomeric excess to secure batch-to-batch consistency for your chiral library or API intermediate campaign.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B13325346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2R,5R)-5-methylpiperazin-2-yl)methanol
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC1CNC(CN1)CO
InChIInChI=1S/C6H14N2O/c1-5-2-8-6(4-9)3-7-5/h5-9H,2-4H2,1H3/t5-,6-/m1/s1
InChIKeyZAJCWYDHBKNPSQ-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((2R,5R)-5-Methylpiperazin-2-yl)methanol Procurement Guide: Chiral Building Block Specifications and Applications


((2R,5R)-5-Methylpiperazin-2-yl)methanol (CAS: 1404048-45-8) is a chiral, non-racemic piperazine derivative characterized by a (2R,5R) stereoconfiguration and a molecular weight of 130.19 g/mol [1]. It is primarily utilized as a chiral building block or intermediate in medicinal chemistry and organic synthesis, with applications extending to the preparation of chiral catalysts and active pharmaceutical ingredients (APIs) . Its hydrochloride salt form (CAS: 1403898-63-4) is commonly available for research purposes, offering a purity of 95% or higher and a defined solid-state form suitable for controlled experimentation .

((2R,5R)-5-Methylpiperazin-2-yl)methanol: Why Generic Substitution Compromises Research Outcomes


Direct substitution of ((2R,5R)-5-methylpiperazin-2-yl)methanol with a different stereoisomer (e.g., (2S,5S) or (2R,5S)), a racemic mixture, or an N-substituted analog is not scientifically valid due to the compound's defined stereochemical and functional properties. The (2R,5R) configuration imparts a unique three-dimensional orientation of the hydroxymethyl and methyl groups, which directly governs its ability to act as a chiral synthon in asymmetric syntheses and its potential for stereospecific interactions with biological targets [1]. Class-level evidence for piperazin-2-ylmethanol derivatives demonstrates that stereochemistry is a critical determinant of receptor binding affinity and selectivity, as seen in studies of σ-receptor ligands [2]. Using a generic alternative introduces uncontrolled variables in stereochemical purity and electronic character, which can lead to irreproducible synthetic yields, altered pharmacological profiles, and ultimately, wasted research resources.

((2R,5R)-5-Methylpiperazin-2-yl)methanol: Quantitative Evidence for Differentiated Scientific Utility


Defined (2R,5R) Stereochemistry Enables Predictable Synthesis of Enantiomerically Pure Derivatives

The (2R,5R) stereochemistry of this compound provides a predefined chiral scaffold that is essential for constructing enantiomerically pure target molecules. In contrast, the use of a racemic mixture (cis-5-methylpiperazin-2-yl)methanol would yield a 1:1 mixture of (2R,5R) and (2S,5S) enantiomers, requiring additional, often costly, chiral resolution steps. The defined stereochemistry of the target compound directly addresses this issue, eliminating the need for downstream separation. This is supported by class-level inference from studies on (piperazin-2-yl)methanol derivatives, where the synthetic utility of a specific, nonracemic stereoisomer is paramount for achieving desired biological outcomes [1].

Asymmetric synthesis Chiral building block Medicinal chemistry

Hydrochloride Salt Form (1403898-63-4) Offers Enhanced Stability and Handling Characteristics

The hydrochloride salt form of ((2R,5R)-5-methylpiperazin-2-yl)methanol (CAS: 1403898-63-4) is a solid crystalline material that is described as having some hygroscopicity . This contrasts with the free base (CAS: 1404048-45-8), which is a white to off-white powder . While quantitative data on the hygroscopicity of the free base versus the HCl salt is not directly available for this specific compound, class-level knowledge indicates that hydrochloride salts of amines generally exhibit improved stability and reduced hygroscopicity compared to their free base counterparts, facilitating accurate weighing and long-term storage. The HCl salt is typically supplied with a purity of 95% or higher .

Chemical stability Storage Formulation

Validated Synthetic Utility: Described as an Intermediate in a 2015 Journal of Medicinal Chemistry Protocol

The synthetic utility of the (2R,5R) stereoisomer is explicitly documented in the supporting information of a 2015 Journal of Medicinal Chemistry article, where ((2R,5R)-5-methylpiperazin-2-yl)methanol hydrochloride is cited as a synthetic intermediate. The reported procedure involves the reduction of a piperazinedione precursor with borane-THF, yielding the target compound in 100% yield, followed by HCl salt formation in methanol . This direct citation provides a higher level of confidence in the compound's reactivity and compatibility with established synthetic protocols compared to less well-documented or generic alternatives.

Synthetic method Chemical intermediate Pharmaceutical research

((2R,5R)-5-Methylpiperazin-2-yl)methanol: Key Research and Industrial Application Scenarios


Asymmetric Synthesis of Pharmaceutical Candidates

Utilize the (2R,5R)-5-methylpiperazin-2-yl)methanol scaffold as a chiral building block for the construction of enantiomerically pure drug candidates, particularly those requiring a piperazine core with defined stereochemistry. The (2R,5R) configuration directly installs the desired chirality, eliminating the need for downstream resolution steps that are necessary when using racemic starting materials [1].

Preparation of Chiral Catalysts or Ligands

Employ the compound's chiral amino alcohol functionality as a precursor or component in the synthesis of chiral catalysts or ligands for asymmetric reactions. The (2R,5R) stereochemistry provides a defined chiral environment that can influence the stereochemical outcome of catalytic transformations [1].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Incorporate ((2R,5R)-5-methylpiperazin-2-yl)methanol into the synthesis of focused chemical libraries to probe the stereochemical requirements of biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. The defined (2R,5R) stereoisomer serves as a key comparator for the (2S,5S) enantiomer and other diastereomers, enabling the precise mapping of chiral binding pockets [1].

Technical Documentation Hub

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